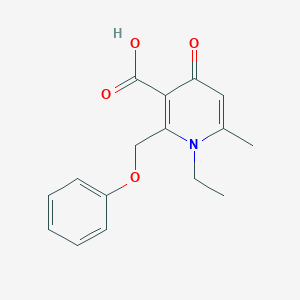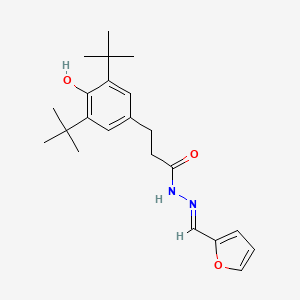
N-cyclopropyl-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multi-step chemical processes. For instance, a study on the synthesis and structural determination of a sulfonamide compound with a tetrazole group highlights the complexity of these processes. The compound was synthesized through a series of reactions and its structure confirmed by X-ray crystallography, demonstrating the typical steps involved in the synthesis of sulfonamide derivatives with tetrazole groups (Al-Hourani et al., 2016).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, provides critical insights into the arrangement of atoms within a molecule. For example, the crystal structure of certain tetrazole derivatives was determined, revealing the planarity of the tetrazole rings and the orientation of the aryl rings. This information is crucial for understanding the molecular geometry and potential reactive sites of sulfonamide derivatives (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide derivatives can lead to various biological activities. The study of different sulfonamides and their cyclooxygenase-2 inhibitory activities exemplifies the chemical reactivity and potential pharmaceutical applications of these compounds (Pal et al., 2003).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting points, and crystal structure, are influenced by their molecular structure. For instance, the crystal structure and intermolecular interactions of a sulfonamide compound can affect its physical state and stability, as seen in studies analyzing these aspects through crystallography (Yıldız et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules, acidity or basicity, and potential for forming hydrogen bonds, are crucial for the application and behavior of sulfonamide derivatives. Research on the synthesis and biological evaluation of pyrazole derivatives with a sulfonamide moiety highlights how chemical properties can influence biological activity and interaction with biological targets (Penning et al., 1997).
Orientations Futures
The future directions for the study of “N-cyclopropyl-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide” could include further investigation into its synthesis, molecular structure analysis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored. For instance, a study discussed the biological potential of indole derivatives, which could provide insights into potential future directions .
Propriétés
IUPAC Name |
N-cyclopropyl-2-ethoxy-5-(tetrazol-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c1-2-20-11-6-5-10(17-8-13-15-16-17)7-12(11)21(18,19)14-9-3-4-9/h5-9,14H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXODUONYXSUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S)-1-[2,5-dimethoxy-4-(methylthio)benzyl]-N,N-dimethylazepan-3-amine](/img/structure/B5604573.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5604574.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5604576.png)
![5-bromo-3-[(5-nitro-2-furyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5604579.png)
![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(3-pyridinylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5604582.png)
![5-propyl-1'-(2H-tetrazol-2-ylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5604589.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid](/img/structure/B5604592.png)
![phenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5604600.png)
![3-[2-(aminocarbonyl)carbonohydrazonoyl]-2,4,6-trimethylbenzyl acetate](/img/structure/B5604628.png)
